2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
Biphenyl compounds, such as the one you mentioned, are organic compounds that consist of two benzene rings linked together . They are widely used in synthetic organic chemistry and natural products due to their presence in medicinally active compounds, marketed drugs, and natural products .
Synthesis Analysis
Biphenyl derivatives can be synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of biphenyl compounds consists of two connected phenyl rings . The exact structure of “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde” would require more specific information.Chemical Reactions Analysis
The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . The specific reactions of “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . The specific physical and chemical properties of “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde” would depend on its exact structure.Scientific Research Applications
Hantzsch Synthesis
The compound is used in the Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine . This synthesis leads to an unusual formation of 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene . This is the first example of cyclisation leading to a substituted pyran rather than 1,4-DHP under typical Hantzsch reaction conditions .
Biological and Medicinal Applications
Biphenyl derivatives, including “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde”, have a wide range of biological and medicinal applications . They are used in the synthesis of drugs for various diseases such as angina, hypertension, cancer, diabetes, and others .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They serve as significant intermediates in organic chemistry .
Liquid Crystals
Biphenyl derivatives are used as building blocks for basic liquid crystals . They are the structural moiety of an extensive range of compounds with pharmacological activities .
Anti-HIV Activity
Some derivatives of “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde” have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Anti-Inflammatory Drugs
Biphenyl compounds, including “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde”, are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) . They have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen .
Mechanism of Action
Target of Action
It’s known that biphenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that biphenyl compounds often undergo electrophilic substitution reactions . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
The compound may be involved in various biochemical pathways, particularly those involving Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
It’s known that the stability of organoboron compounds, which are often used in suzuki–miyaura coupling reactions, can influence their bioavailability .
Result of Action
Biphenyl derivatives are known to have a wide range of biological and medicinal applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde. For instance, the stability of organoboron compounds can be influenced by air and moisture .
Safety and Hazards
Future Directions
The future directions for research and development of biphenyl compounds are vast. They are significant intermediates in organic chemistry and are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
properties
IUPAC Name |
4-(4-methoxyphenyl)-3,5-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-13(10-17)9-12(2)16(11)14-4-6-15(18-3)7-5-14/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOMOIAXRGWCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)OC)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde |
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